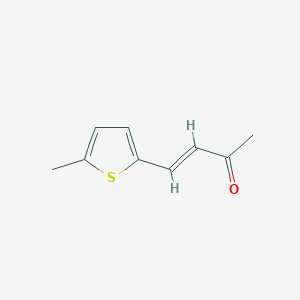
4-(5-Methylthiophen-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methylthiophen-2-yl)but-3-en-2-one is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and a butenone side chain. Thiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
The synthesis of 4-(5-Methylthiophen-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiophene with acetic anhydride under acidic conditions to form 2-acetyl-5-methylthiophene. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an appropriate alkenyl halide to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
4-(5-Methylthiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Aplicaciones Científicas De Investigación
4-(5-Methylthiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(5-Methylthiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparación Con Compuestos Similares
4-(5-Methylthiophen-2-yl)but-3-en-2-one can be compared with other thiophene derivatives, such as:
2,5-Dimethylthiophene: Similar in structure but with two methyl groups on the thiophene ring.
2-Acetylthiophene: Contains an acetyl group instead of the butenone side chain.
Thiophene-2-carboxaldehyde: Features a formyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H10OS |
|---|---|
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
(E)-4-(5-methylthiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H10OS/c1-7(10)3-5-9-6-4-8(2)11-9/h3-6H,1-2H3/b5-3+ |
Clave InChI |
JFIKTYJLTAXRNJ-HWKANZROSA-N |
SMILES isomérico |
CC1=CC=C(S1)/C=C/C(=O)C |
SMILES canónico |
CC1=CC=C(S1)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


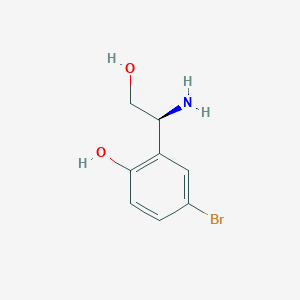
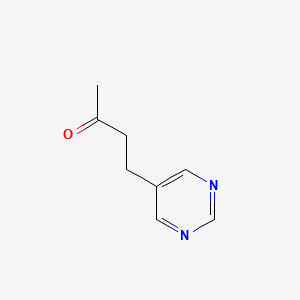
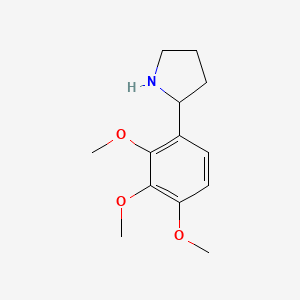
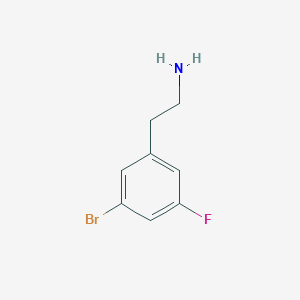
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
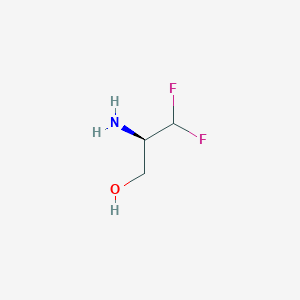
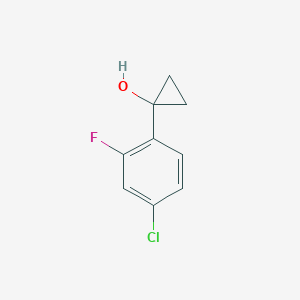
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)

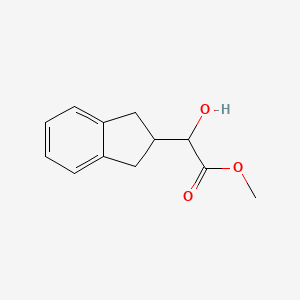

![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)

![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
